Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Overview
Description
Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O3S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a pyridazine ring, which is known for its diverse biological activities. The presence of trifluoromethyl and sulfanyl groups enhances its pharmacological properties, making it a subject of interest in various studies.
Chemical Structure and Properties
- Chemical Formula : C20H15F3N2O3S
- Molecular Weight : 420.404 g/mol
- CAS Number : Not specified
The compound's structure is characterized by the following functional groups:
- Pyridazine core
- Sulfanyl group
- Trifluoromethyl substituent
Antimicrobial Properties
Recent studies have indicated that compounds containing pyridazine rings exhibit antimicrobial activity. The incorporation of trifluoromethyl groups has been shown to enhance this activity significantly. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Methyl 4-(4-methylphenyl)sulfanyl... | 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anticancer Activity
The biological activity of this compound extends to anticancer properties as well. Research has shown that derivatives of pyridazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study evaluating the anticancer potential of similar compounds reported IC50 values indicating significant cytotoxicity against human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.0 | Apoptosis induction |
MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study published in MDPI explored the antimicrobial efficacy of pyridazine derivatives, including the target compound. The study found that modifications to the phenyl ring significantly increased the potency against Gram-positive bacteria. -
Case Study on Anticancer Activity :
Another investigation focused on the cytotoxic effects of pyridazine derivatives on various cancer cell lines. The results indicated that the introduction of a sulfanyl group markedly improved anticancer activity, particularly in breast and cervical cancer cells.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c1-12-6-8-15(9-7-12)29-16-11-17(26)25(24-18(16)19(27)28-2)14-5-3-4-13(10-14)20(21,22)23/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWFYKKKWWVVKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)N(N=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401112062 | |
Record name | Methyl 1,6-dihydro-4-[(4-methylphenyl)thio]-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401112062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338395-80-5 | |
Record name | Methyl 1,6-dihydro-4-[(4-methylphenyl)thio]-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338395-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,6-dihydro-4-[(4-methylphenyl)thio]-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401112062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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